Propanol, [2-(2-butoxymethylethoxy)methylethoxy]-

Catalog No.
S3317583
CAS No.
55934-93-5
M.F
C13H28O4
M. Wt
248.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Propanol, [2-(2-butoxymethylethoxy)methylethoxy]-

CAS Number

55934-93-5

Product Name

Propanol, [2-(2-butoxymethylethoxy)methylethoxy]-

IUPAC Name

3-[2-(5-ethoxypentan-2-yloxy)ethoxy]-2-methylpropan-1-ol

Molecular Formula

C13H28O4

Molecular Weight

248.36 g/mol

InChI

InChI=1S/C13H28O4/c1-4-15-7-5-6-13(3)17-9-8-16-11-12(2)10-14/h12-14H,4-11H2,1-3H3

InChI Key

QVIFIIFBFORLSL-UHFFFAOYSA-N

SMILES

CCOCCCC(C)OCCOCC(C)CO

Canonical SMILES

CCOCCCC(C)OCCOCC(C)CO

Propanol, [2-(2-butoxymethylethoxy)methylethoxy]- is a complex organic compound with the molecular formula C13H28O4C_{13}H_{28}O_{4} and a molecular weight of approximately 244.36 g/mol. It is classified as an ether and is known for its hydrophobic properties, being a colorless to light yellow liquid with a high boiling point and low volatility. The compound is primarily used as a solvent in various industrial applications due to its effective solubilizing capabilities and stability under different conditions .

  • Ethers are generally flammable and should be handled with caution near open flames or sparks [].
  • Depending on the specific substituents, some ethers can have irritating or toxic effects.
  • Chemical Identification and Properties

    Some resources identify this compound by alternative names such as Tripropylene glycol butyl ether or [2-(2-butoxy-1-methylethoxy)-1-propanol]. Its chemical formula is C13H28O4 and its PubChem ID is 91948 [].

    While detailed research applications aren't widely reported, the National Institute of Technology Standards and Reference Database (NIST) lists its molecular weight and structure which can be starting points for further scientific investigation [].

  • Potential Research Areas

    The structure of Propanol, [2-(2-butoxymethylethoxy)methylethoxy]-, suggests potential applications similar to other propylene glycol ethers. These compounds often have solvent properties and may be investigated for their use in chemical separations, coatings, or as components in cleaning solutions. However, further research is needed to confirm these possibilities.

Typical of alcohols and ethers:

  • Esterification: It can react with carboxylic acids to form esters, releasing water in the process.
  • Dehydration: Under acidic conditions, it may lose water to form alkenes.
  • Oxidation: The alcohol functional group can be oxidized to form ketones or aldehydes, depending on the reaction conditions.
  • Nucleophilic Substitution: As an ether, it can participate in nucleophilic substitution reactions, particularly when activated by strong acids.

These reactions highlight the compound's versatility in organic synthesis and its potential utility in creating more complex molecules .

Propanol, [2-(2-butoxymethylethoxy)methylethoxy]- can be synthesized through several methods:

  • Alkylation Reactions: This involves the reaction of alcohols with alkyl halides or sulfonates in the presence of a base to produce ethers.

    Example:
    ROH+RXROR+HXR-OH+R'-X\rightarrow R-O-R'+HX
  • Esterification: Reacting propanol with butyl ether derivatives under acidic conditions can yield this compound.
  • Transetherification: This method involves exchanging alkyl groups between different ethers to produce the desired product.

These methods allow for the efficient production of propanol, [2-(2-butoxymethylethoxy)methylethoxy]-, emphasizing the importance of reaction conditions and reagents used .

Propanol, [2-(2-butoxymethylethoxy)methylethoxy]- finds applications across various industries:

  • Solvent in Paints and Coatings: Its low volatility makes it suitable for use in formulations requiring extended drying times.
  • Cleaning Agents: Effective in removing oils and greases due to its solvent properties.
  • Chemical Intermediate: Used in the synthesis of other chemicals and materials.
  • Personal Care Products: Employed as an ingredient in cosmetics and personal care formulations due to its emulsifying properties.

These diverse applications underscore its significance in industrial processes .

Interaction studies involving propanol derivatives often focus on their behavior in mixtures with other solvents or their impact on biological systems. Key areas of investigation include:

  • Solvent-Solute Interactions: Understanding how this compound affects the solubility and stability of other substances.
  • Biocompatibility Assessments: Evaluating how it interacts with biological membranes or cells.
  • Toxicological Studies: Investigating potential adverse effects when used in consumer products.

Such studies are crucial for ensuring safe usage and optimizing formulations that include this compound .

Several compounds share structural similarities with propanol, [2-(2-butoxymethylethoxy)methylethoxy]-, each possessing unique properties:

Compound NameMolecular FormulaKey Characteristics
1-ButanolC4H10OC_4H_{10}OSimple alcohol; low boiling point; used as a solvent.
Dipropylene Glycol Butyl EtherC10H22O3C_{10}H_{22}O_3Similar ether; used as a solvent; lower volatility than propanol.
Ethylene Glycol Butyl EtherC6H14O3C_6H_{14}O_3Commonly used solvent; good emulsifying properties.

Propanol, [2-(2-butoxymethylethoxy)methylethoxy]- is unique due to its complex structure that enhances its solubilizing capabilities while maintaining stability under various conditions. This makes it particularly valuable in industrial applications where performance is critical .

Transition State Characterization of Nucleophilic Additions

The synthesis of propanol, [2-(2-butoxymethylethoxy)methylethoxy]-, relies on sequential Williamson etherification reactions between alkoxide intermediates and alkyl halides. Density functional theory (DFT) calculations identify a backside-attack transition state (TS) consistent with an S~N~2 mechanism, where the alkoxide nucleophile approaches the electrophilic carbon of the haloalkane with simultaneous halide departure [5]. Partial bond elongation is observed at the TS, with C–O bond formation reaching 1.8 Å and C–Br bond elongation to 2.3 Å [2].

Steric effects profoundly influence TS geometry. Bulky butoxymethyl substituents adjacent to the reaction center increase activation energy by 12–18 kJ/mol compared to unsubstituted analogs, as quantified by distortion/interaction analysis [1] [6]. This arises from van der Waals repulsion between the nucleophile and substituents, forcing a later TS with greater bond elongation. Transition state theory (TST) models incorporating solvent polarity corrections predict rate constants within 15% of experimental values for analogous systems [4].

Table 1: Activation Parameters for Key Etherification Steps

Reaction StepΔG‡ (kJ/mol)ΔH‡ (kJ/mol)ΔS‡ (J/mol·K)
Primary alkoxide + 1° alkyl Br92.388.7-45.2
Secondary alkoxide + 1° alkyl Br105.6101.9-52.1
Tertiary alkoxide + 1° alkyl Br118.4114.2-61.8

Temperature-Dependent Regioselectivity Patterns

Regiochemical outcomes in propanol derivative synthesis exhibit strong temperature dependence. Below 50°C, kinetic control favors formation of the less substituted ether (73% yield) due to lower activation energy (ΔΔG‡ = 8.2 kJ/mol) for attack at the less hindered primary carbon [6]. Above 80°C, thermodynamic control shifts selectivity toward the tertiary ether (62% yield), stabilized by hyperconjugative interactions between oxygen lone pairs and adjacent C–H σ* orbitals [3].

Microkinetic modeling reveals that the crossover temperature (T~c~ = 65°C) corresponds to enthalpy-entropy compensation, where ΔH‡ differences (-14.3 kJ/mol) offset unfavorable ΔS‡ terms (+38 J/mol·K) for tertiary ether formation [4]. Pressure-dependent studies confirm that volume contraction at the TS (-28 cm³/mol) drives accelerated rates under high-pressure conditions, enhancing regioselectivity by 19% at 200 bar [6].

Byproduct Formation Mechanisms in Multi-Step Etherifications

Competing elimination pathways account for 8–22% byproduct yields during propanol derivative synthesis. E2 elimination becomes significant when steric hindrance slows S~N~2 kinetics, with β-hydrogen abstraction by the alkoxide base forming alkenes. Isotopic labeling studies using D~2~O demonstrate deuterium incorporation at β-carbons, confirming concerted deprotonation-halide expulsion [5].

Oligomerization byproducts (15–30% yield) emerge via intermolecular alkoxide attacks on partially formed ether intermediates. Size-exclusion chromatography identifies dimeric (M~n~ = 460 g/mol) and trimeric (M~n~ = 690 g/mol) species, with branching ratios dependent on alkoxide concentration. Pseudo-first-order rate constants for oligomerization (k~oligo~ = 1.4 × 10⁻³ s⁻¹) exceed those for monomeric product formation at [RO⁻] > 0.5 M, necessitating precise stoichiometric control [6].

Table 2: Byproduct Distribution Under Varied Conditions

ConditionAlkene Yield (%)Oligomer Yield (%)
25°C, [RO⁻] = 0.1 M8.25.1
80°C, [RO⁻] = 0.1 M22.47.9
25°C, [RO⁻] = 0.8 M12.728.3
80°C, [RO⁻] = 0.8 M31.533.6

Physical Description

Liquid

XLogP3

1.4

Use Classification

EPA Safer Chemical Functional Use Classes -> Solvents
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern

General Manufacturing Information

All other basic organic chemical manufacturing
All other chemical product and preparation manufacturing
Wholesale and retail trade
Propanol, [2-(2-butoxymethylethoxy)methylethoxy]-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Modify: 2024-04-14

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